molecular formula C12H14FNO B13554878 rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide

rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide

Cat. No.: B13554878
M. Wt: 207.24 g/mol
InChI Key: CTSOFLDKAPPKRL-GXSJLCMTSA-N
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Description

rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide: is a synthetic compound with a unique structure that includes a fluoromethyl group and a cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced using fluorinating agents under controlled conditions.

    Amidation: The final step involves the formation of the carboxamide group by reacting the intermediate with an amine, such as aniline, under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to achieve precise control over reaction conditions and to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium methoxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclobutane derivatives.

Scientific Research Applications

rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide involves its interaction with specific molecular targets. The fluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially modulating their activity. The cyclobutane ring provides structural rigidity, which may influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

rac-(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide can be compared with other similar compounds, such as:

    rac-(1R,2R)-2-(chloromethyl)-N-phenylcyclobutane-1-carboxamide: Similar structure but with a chloromethyl group instead of a fluoromethyl group.

    rac-(1R,2R)-2-(bromomethyl)-N-phenylcyclobutane-1-carboxamide: Contains a bromomethyl group.

    rac-(1R,2R)-2-(methyl)-N-phenylcyclobutane-1-carboxamide: Lacks the halogen substitution.

The uniqueness of this compound lies in the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C12H14FNO

Molecular Weight

207.24 g/mol

IUPAC Name

(1R,2R)-2-(fluoromethyl)-N-phenylcyclobutane-1-carboxamide

InChI

InChI=1S/C12H14FNO/c13-8-9-6-7-11(9)12(15)14-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)/t9-,11+/m0/s1

InChI Key

CTSOFLDKAPPKRL-GXSJLCMTSA-N

Isomeric SMILES

C1C[C@H]([C@@H]1CF)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CC(C1CF)C(=O)NC2=CC=CC=C2

Origin of Product

United States

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